Product packaging for D-(-)-2-Phenylglycine-d5(Cat. No.:CAS No. 1246817-98-0)

D-(-)-2-Phenylglycine-d5

Cat. No.: B587013
CAS No.: 1246817-98-0
M. Wt: 156.196
InChI Key: ZGUNAGUHMKGQNY-MWQKFOQQSA-N
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Description

Significance of Deuterated Chiral Amino Acids in Advanced Chemical and Biochemical Studies

Deuterated chiral amino acids are invaluable tools in a variety of scientific disciplines, including drug discovery, biomedical science, and materials science. scbt.comnih.gov The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) introduces a stable, non-radioactive isotopic label that can profoundly influence a molecule's properties without significantly altering its chemical structure or reactivity. This isotopic substitution is particularly useful for several reasons.

Primarily, deuterium labeling is a cornerstone of quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.com In MS-based quantification, a deuterated compound like D-(-)-2-Phenylglycine-d5 is an ideal internal standard. musechem.commedchemexpress.com Since its chemical behavior is nearly identical to its non-deuterated (protio) analogue, it co-elutes during chromatographic separation but is easily distinguished by its higher mass. This allows for precise and accurate quantification of the target analyte in complex biological matrices. nih.gov

Furthermore, the presence of deuterium can modify a molecule's spectral properties, which can be advantageous in NMR studies for elucidating the secondary and tertiary structures of complex biomolecules like proteins. scbt.com The kinetic isotope effect (KIE) is another significant consequence of deuteration. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov This effect is exploited in drug development to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. nih.govmedchemexpress.com Deuterated amino acids are also used to probe enzyme mechanisms and trace the metabolic fate of peptides and other biomolecules. scbt.comresearchgate.net

Historical Context of Phenylglycine Derivatives in Asymmetric Synthesis and Isotopic Labeling Research

Phenylglycine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. mdpi.com However, its derivatives are of significant importance in medicinal chemistry and are found in the structures of numerous pharmaceutical products. mdpi.com For instance, D-phenylglycine is a key structural component in widely used semi-synthetic antibiotics such as ampicillin (B1664943), amoxicillin, and cephalexin. mdpi.com The chiral nature of phenylglycine makes it a critical building block in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules. mdpi.com

The development of methods for the asymmetric synthesis of α-amino acid derivatives has been a major focus of organic chemistry research. csic.es Historically, achieving high enantiomeric purity was a significant challenge. Phenylglycine derivatives have been instrumental as chiral synthons and auxiliaries in these synthetic strategies. Research has focused on the C-H functionalization of the phenylglycine core, a process that allows for the direct modification of the aromatic ring to create diverse, enantiomerically pure molecules for further use in medicinal chemistry. mdpi.comacs.org

The field of isotopic labeling has evolved in parallel, driven by the need for advanced analytical tools. Early methods for creating labeled amino acids were often complex and offered low yields. Modern research has focused on developing more efficient chemoenzymatic and catalytic methods for the selective incorporation of isotopes like deuterium. nih.govresearchgate.net The synthesis of this compound represents the convergence of these two research streams: the long-standing importance of phenylglycine in asymmetric synthesis and the growing demand for stable isotope-labeled compounds for high-precision analytical and mechanistic studies.

Research Trajectories and Objectives for this compound Investigations

Current research involving this compound is primarily centered on its application as an analytical standard and a mechanistic probe. As a stable isotope-labeled reagent, its principal use is in analytical method development, validation, and quality control. clearsynth.com

A key objective is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. These methods are developed to quantify D-(-)-2-Phenylglycine or related pharmaceutical compounds containing the phenylglycine moiety in biological samples like plasma or in pharmaceutical formulations. nih.gov The nearly identical physicochemical properties of the deuterated standard ensure that it behaves like the analyte during sample extraction, chromatography, and ionization, thus correcting for variations in sample processing and instrument response. This leads to highly accurate and reliable quantification, which is essential in clinical and pharmaceutical research. nih.gov

Another research trajectory involves using this compound to study the metabolism and pharmacokinetics of drugs that are structurally related to it. By administering the non-labeled drug and using the d5-labeled compound as an internal standard for analysis, researchers can precisely track the concentration of the drug and its metabolites over time.

Furthermore, the compound can be used in mechanistic studies of chemical reactions. For example, in palladium-catalyzed C-H activation reactions, deuterium-labeled substrates can help determine whether C-H bond cleavage is the rate-determining step of the reaction by measuring the kinetic isotope effect. dicp.ac.cn Such studies provide fundamental insights into reaction mechanisms, which can guide the development of more efficient synthetic methodologies.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundSource
CAS Number 1246817-98-0This compound clearsynth.com
Molecular Formula C₈H₄D₅NO₂This compound medchemexpress.com
Molecular Weight 156.19 g/mol This compound clearsynth.com
Synonyms (2R)-Amino-2-phenylethanoic Acid-d5; (αR)-α-Amino-benzeneacetic-d5 AcidThis compound clearsynth.com
Melting Point ~302 °C (decomposes)D-2-Phenylglycine (non-deuterated) chemicalbook.com
Appearance White crystalline powderPhenylglycine (non-deuterated)

Table 2: Applications of this compound in Research

Application AreaSpecific UseResearch Objective
Analytical Chemistry Internal Standard in LC-MS/MSAccurate quantification of phenylglycine-containing analytes. medchemexpress.comclearsynth.com
Pharmaceutical Analysis Method Validation & Quality ControlEnsuring the reliability and precision of analytical methods for drugs. clearsynth.com
Metabolism Studies Tracer/Internal StandardElucidating the metabolic pathways and pharmacokinetics of drugs. scbt.com
Mechanistic Chemistry Isotopic ProbeInvestigating reaction mechanisms, e.g., via kinetic isotope effect studies. dicp.ac.cn

Properties

CAS No.

1246817-98-0

Molecular Formula

C8H9NO2

Molecular Weight

156.196

IUPAC Name

(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-MWQKFOQQSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Synonyms

(αR)-α-Amino-benzeneacetic-d5 Acid;  D-2-Phenyl-glycine-d5;  (-)-(R)-Phenylglycine-d5;  (-)-Phenylglycine-d5;  (2R)-Amino-2-phenylethanoic-d5 Acid; 

Origin of Product

United States

Advanced Synthetic Methodologies for D 2 Phenylglycine D5

Stereoselective Deuteration Strategies for D-(-)-2-Phenylglycine Frameworks

Achieving the desired stereochemistry at the α-carbon while incorporating deuterium (B1214612) is a primary challenge in the synthesis of D-(-)-2-Phenylglycine-d5. Various strategies have been developed to address this, ranging from enantioselective chemical synthesis to biocatalytic approaches.

Enantioselective Synthesis of Deuterated Phenylglycine Analogues

Classical methods for synthesizing α-deuterated amino acids can be lengthy. nih.gov However, recent advancements in organocatalysis and chiral auxiliaries have enabled more efficient and highly enantioselective syntheses. For instance, organocatalytic approaches have been successfully employed for the synthesis of fluorinated and deuterated α-substituted phenylglycine derivatives. acs.org These methods often provide excellent yields and high enantioselectivities (up to 99% ee). acs.org Another strategy involves the memory of chirality, where an existing chiral center directs the stereoselective introduction of deuterium. This approach has been used for the direct asymmetric synthesis of α-deuterated α-amino acid derivatives from the parent α-amino acids. nih.gov

A general procedure for α-deuteration of amino acid derivatives involves dissolving the protected amino acid in deuterated ethanol (B145695) (EtOD) and adding a base like sodium ethoxide (NaOEt). nih.gov The reaction is stirred for a specific time and temperature before being quenched. nih.gov This method has demonstrated high yields and deuterium incorporation levels for various amino acid derivatives, including those of phenylalanine. nih.gov

Regioselective Deuteration at the Phenyl Moiety

Selective incorporation of deuterium atoms onto the phenyl ring of phenylglycine presents a different set of challenges. Regioselectivity is key to ensuring that deuterium is introduced at the desired positions (the five positions of the phenyl ring for d5 labeling) without affecting other parts of the molecule.

One approach involves the use of palladium-catalyzed C-H activation/functionalization. While primarily reported for arylation, iodination, and olefination of phenylglycine derivatives, the principles of regioselective C-H activation can be adapted for deuteration. acs.org These methods often utilize a directing group, such as the carboxylate, to achieve ortho-selectivity. acs.orgacs.org For the synthesis of this compound, a perdeuterated benzene (B151609) or a deuterated phenyl precursor would typically be used in the initial stages of the synthesis. For example, the synthesis of benzoic acid-d5 N-succinimidyl ester has been reported as a reagent for stable isotope labeling. mdpi.com

Furthermore, distal kinetic isotope effects have been observed where deuteration of a phenyl ring can influence reaction rates at other parts of the molecule, such as N-demethylation. nih.gov This highlights the importance of understanding the intricate effects of isotopic substitution on reactivity.

Biocatalytic and Chemoenzymatic Deuteration Approaches

Biocatalytic methods offer significant advantages for deuteration, including high stereoselectivity, mild reaction conditions, and the avoidance of protecting groups. nih.gov Pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, in particular, are effective catalysts for the α-deuteration of amino acids. nih.gov These enzymes can reversibly deprotonate the α-amino acid, allowing for deuterium exchange when the reaction is conducted in a deuterated solvent like D₂O. nih.gov

For example, the enzyme SxtA AONS has been shown to be an effective catalyst for the α-deuteration of a broad range of L-amino acids and their methyl esters. nih.gov This method can be performed on a preparative scale and has been applied to the chemoenzymatic synthesis of deuterated pharmaceuticals. nih.gov Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations. A notable example is the coupling of the Strecker synthesis of racemic phenylglycinonitrile with an enantioselective nitrilase reaction to produce optically active phenylglycine. frontiersin.org This approach can achieve high enantiomeric excess (ee) values (≥ 95%) and good yields. frontiersin.org

The use of a dual-protein catalytic system, such as DsaD and DsaE, has been shown to achieve site-selective deuteration at both the Cα and Cβ positions of amino acids. nih.gov While reactions with DsaD alone lead to exclusive Cα-deuteration with high deuterium incorporation (85–95%) and excellent retention of configuration (>99% ee), the combination with DsaE facilitates H/D exchange at the Cβ-position as well. nih.gov

Control of Isotopic Enrichment and Positional Specificity in this compound Synthesis

Achieving high isotopic enrichment and ensuring the correct positional specificity of deuterium labeling are critical for the utility of this compound. The choice of synthetic route and deuterating agent plays a pivotal role in this control.

For perdeuteration of the phenyl ring, starting with a commercially available deuterated precursor like benzene-d6 (B120219) is a common strategy. The subsequent synthetic steps must be carefully chosen to avoid any unintended H/D exchange reactions. The use of D₂O as the deuterium source is economical and widely applicable, particularly in biocatalytic and some chemical deuteration methods. nih.gov

The level of deuterium incorporation can often be controlled by adjusting reaction parameters such as time, temperature, and the concentration of the deuterating agent. nih.gov For instance, in base-catalyzed α-deuteration, the deuterium level can be increased by extending the reaction time. nih.gov

Green Chemistry Principles in Deuterated Phenylglycine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including isotopically labeled compounds. acs.org Key aspects include the use of environmentally benign solvents (such as water), alternative reaction media, one-pot syntheses, and biocatalysis to reduce waste and improve atom economy. acs.orgresearchgate.net

Biocatalytic and chemoenzymatic approaches for deuterated phenylglycine synthesis are inherently greener than many traditional chemical methods. nih.govfrontiersin.org They often proceed in aqueous media under mild conditions, reducing the need for hazardous organic solvents and reagents. nih.gov The use of enzymes can also lead to higher selectivity, minimizing the formation of byproducts. frontiersin.org Furthermore, developing solvent-free reaction conditions, for example using microwave irradiation, is another green chemistry strategy that has been applied to the synthesis of various heterocyclic compounds and could be adapted for steps in the synthesis of deuterated phenylglycine. rasayanjournal.co.in

Methodologies for Assessing Isotopic Purity and Stereochemical Integrity

After the synthesis of this compound, it is imperative to verify its isotopic purity, the position of the deuterium labels, and its stereochemical integrity. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for determining the precise location of the deuterium atoms within the molecule. ¹H NMR can show the disappearance of signals at the positions where deuterium has been incorporated. nih.gov ²H NMR directly detects the deuterium nuclei, confirming their presence and position.

Chiral Chromatography , such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is the standard method for determining the enantiomeric purity (ee) of the final product. polyu.edu.hk This ensures that the desired D-(-) stereoisomer has been synthesized with high stereochemical integrity.

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, confirming its suitability for its intended applications.

Advanced Spectroscopic Characterization and Elucidation of D 2 Phenylglycine D5 for Research Applications

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy: Applications in Isotopic Labeling Analysis

Deuterium (²H) NMR spectroscopy is a direct and unambiguous method for the analysis of deuterated compounds. It allows for the precise determination of the location and extent of deuterium incorporation. In the case of D-(-)-2-Phenylglycine-d5, the five deuterium atoms on the phenyl ring give rise to a distinct signal in the ²H NMR spectrum.

The primary application of ²H NMR in the context of this compound is the confirmation of isotopic labeling and the assessment of isotopic purity. The presence of a resonance in the aromatic region of the ²H NMR spectrum confirms the successful incorporation of deuterium into the phenyl group. The integration of this signal, relative to a known standard, can be used to quantify the level of deuteration. Furthermore, the absence of significant signals in other regions of the spectrum indicates that the deuterium labeling is specific to the phenyl ring, as intended.

The chemical shift of the deuterium signal is influenced by the electronic environment, similar to proton NMR. For this compound, the deuterium atoms at the ortho, meta, and para positions of the phenyl ring are chemically non-equivalent and would ideally produce separate signals. However, due to the small chemical shift dispersion and the quadrupolar nature of the deuterium nucleus, these signals often overlap, resulting in a single, broadened resonance. The modification of spectral properties due to deuterium incorporation can lead to improved resolution in NMR spectroscopy, aiding in the study of molecular dynamics and interactions. scbt.com

Advanced Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Isotopic Perturbation and Coupling Analysis

While ¹H NMR spectroscopy of this compound will show a significant reduction in the intensity of signals corresponding to the aromatic protons, it provides valuable information through isotopic perturbation effects. The replacement of hydrogen with deuterium causes subtle changes in the electronic environment, which can influence the chemical shifts of the remaining protons in the molecule.

In this compound, the most prominent signals in the ¹H NMR spectrum will be from the α-proton and the amine protons. The chemical shift of the α-proton may experience a slight upfield or downfield shift due to the isotopic substitution on the adjacent phenyl ring. This "isotopic perturbation" can provide insights into the conformational preferences of the molecule.

Furthermore, the coupling between the remaining protons and the deuterium atoms can sometimes be observed. The spin-spin coupling between a proton and a deuterium (J-coupling) is approximately 15% of the corresponding proton-proton coupling constant. While often difficult to resolve due to the quadrupolar relaxation of deuterium, the observation of such couplings can definitively confirm the proximity of the proton to the deuterated site. The use of advanced NMR techniques, such as those that can suppress the broad deuterium signals, may be necessary to resolve these small couplings. The deuterated structure allows for enhanced sensitivity in certain NMR experiments, enabling precise tracking of molecular interactions and dynamics. scbt.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Deuterium-Induced Isotope Shifts and Relaxation Effects

¹³C NMR spectroscopy is a powerful tool for studying the carbon skeleton of a molecule. In this compound, the presence of deuterium atoms on the phenyl ring induces noticeable effects on the ¹³C NMR spectrum.

The most significant effect is the deuterium-induced isotope shift, where the resonance of the carbon atom directly bonded to a deuterium atom (¹³C-D) is shifted upfield compared to the corresponding carbon bonded to a proton (¹³C-H). This upfield shift is typically in the range of 0.2-0.5 ppm per deuterium atom. For this compound, the signals of the five deuterated carbons in the phenyl ring will be shifted to higher field. Additionally, smaller, long-range isotope shifts can be observed on carbons that are two or three bonds away from the deuterium atoms. The magnitude of these shifts can provide information about the electronic structure and conformation of the molecule. researchgate.netmdpi.com

Another effect of deuterium substitution is on the relaxation of the carbon nuclei. The quadrupolar deuterium nucleus provides an efficient relaxation pathway for the attached carbon, leading to a broadening of the ¹³C signal and a decrease in its intensity in standard ¹³C NMR experiments. This can make the direct observation of the deuterated carbons challenging. However, specific NMR pulse sequences can be employed to enhance the signals of these carbons.

Table 1: Predicted Deuterium-Induced Isotope Shifts in the ¹³C NMR Spectrum of this compound

Carbon AtomExpected Isotope Shift (ppm)
C-ortho (C-D)Upfield shift
C-meta (C-D)Upfield shift
C-para (C-D)Upfield shift
C-ipso (C-C-D)Smaller upfield shift
α-Carbon (C-C-C-D)Negligible to small upfield shift

High-Resolution Mass Spectrometry (HRMS) in Isotopic Purity and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the characterization of isotopically labeled compounds like this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. umb.edu

For this compound, the expected monoisotopic mass will be approximately 5.03 Da higher than that of its non-deuterated counterpart, D-(-)-2-Phenylglycine. This precise mass measurement confirms the incorporation of five deuterium atoms and is a key parameter for assessing the isotopic purity of the compound. The high resolving power of HRMS allows for the separation of the deuterated compound from any residual non-deuterated or partially deuterated species, enabling a quantitative assessment of the isotopic enrichment. nih.gov

Tandem Mass Spectrometry (MS/MS) for Deuterium Localization

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. In the case of this compound, MS/MS is crucial for confirming the specific location of the deuterium atoms.

When the molecular ion of this compound is isolated and subjected to fragmentation, the resulting fragment ions will retain the deuterium labels if they contain the phenyl ring. For example, a common fragmentation pathway for amino acids is the loss of the carboxylic acid group as CO₂. The resulting fragment ion will have a mass corresponding to the protonated aminobenzyl moiety. The mass of this fragment will be five daltons higher than the corresponding fragment from the non-deuterated compound, confirming that the deuterium atoms are located on the phenyl ring. By analyzing the masses of the various fragment ions, a complete picture of the deuterium labeling pattern can be constructed. mdpi.comnih.gov

Analysis of Deuterium-Induced Isotope Clusters

The presence of deuterium in this compound gives rise to a characteristic isotope cluster in the mass spectrum. Due to the natural abundance of ¹³C, the mass spectrum of a non-deuterated compound shows a small M+1 peak. In the case of this compound, the isotope pattern is more complex due to the presence of five deuterium atoms.

The molecular ion peak will be at M+5 relative to the non-deuterated compound. In addition to the ¹³C contribution, the presence of any residual, partially deuterated species (e.g., d4, d3) will result in additional peaks in the isotope cluster. The relative intensities of these peaks can be used to determine the isotopic distribution and calculate the average deuterium enrichment. This analysis is critical for applications where a high degree of isotopic purity is required. The use of deuterium-labeled compounds as internal standards in mass spectrometry relies on the ability to distinguish their isotope clusters from those of the non-labeled analyte. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Band Shifts and Conformational Analysis

The most significant changes are observed for the vibrational modes involving the movement of the deuterium atoms. The C-D stretching vibrations appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) due to the heavier mass of deuterium. The observation of these C-D stretching bands in the FT-IR and Raman spectra is a clear indication of successful deuteration.

Similarly, the C-D bending vibrations will also be shifted to lower frequencies compared to the corresponding C-H bending modes. These shifts can be used to assign the vibrational modes of the molecule and to study the effects of isotopic substitution on the molecular structure and bonding. The comparison of the FT-IR and Raman spectra of this compound with its non-deuterated analog can provide detailed insights into the vibrational dynamics of the molecule. researchgate.netresearchgate.netresearchgate.net The extensive intermolecular hydrogen bonding in the crystal structure of phenylglycine derivatives also influences the vibrational spectra, leading to shifts in the bands corresponding to the stretching and bending modes of various functional groups. researchgate.net

Table 2: Expected Vibrational Band Shifts in this compound

Vibrational ModeNon-Deuterated Frequency (cm⁻¹)Deuterated Frequency (cm⁻¹)
Aromatic C-H Stretch~3050-
Aromatic C-D Stretch-~2250
Aromatic C-H Bend~1450-
Aromatic C-D Bend-~1050
Amine N-H Stretch~3400~3400
Carboxyl O-H Stretch~3000 (broad)~3000 (broad)

Chiroptical Spectroscopic Techniques (CD, ORD) in the Context of Deuteration and Stereochemistry

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. researchgate.netslideshare.net These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. unipi.it For an aromatic amino acid like this compound, the primary light-absorbing units, or chromophores, are the phenyl ring and the carboxyl group. The spatial arrangement of these chromophores around the chiral α-carbon dictates the chiroptical response, providing a unique fingerprint of the molecule's absolute configuration. oup.comwiley.com

Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, while Optical Rotatory Dispersion measures the rotation of the plane of polarized light over a range of wavelengths. slideshare.netau.dk A key feature in both spectra is the Cotton effect, which is the characteristic change in CD signal or ORD curve in the vicinity of a chromophore's absorption band. slideshare.net The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. unipi.it

In the case of the parent compound, D-phenylglycine, studies have shown that its CD and ORD spectra are sensitive to pH and exhibit a significant Cotton effect in the region around 220 mµ. oup.com This spectral feature is attributed to an interaction between the ¹La electronic transition of the phenyl chromophore and the n→π* transition of the carboxyl chromophore. oup.com

The introduction of five deuterium atoms onto the phenyl ring to create this compound introduces a subtle but measurable perturbation to the molecule's chiroptical properties. Deuterium, while electronically identical to protium (B1232500), possesses a different mass and vibrational frequency. This isotopic substitution can alter the electronic and vibrational properties of the phenyl chromophore, a phenomenon known as a deuterium isotope effect. innovareacademics.inacs.org Research on other deuterated amino acids has confirmed that the substitution of protium with deuterium can lead to changes in the equilibrium and kinetic characteristics of optically active compounds, influencing the measured optical rotation. innovareacademics.inacs.org

Interactive Data Table: Chiroptical Properties of D-Phenylglycine and its Deuterated Analog

CompoundTechniqueKey Chromophoric TransitionObserved / Expected Effects
D-(-)-2-PhenylglycineCD / ORDPhenyl ¹La and Carboxyl n→πA distinct Cotton effect is observed around 220 mµ, indicative of the (R)-configuration. The precise properties are pH-dependent. oup.com
This compoundCD / ORDPhenyl-¹La (deuterated) and Carboxyl n→πThe fundamental Cotton effect pattern confirming the (R)-configuration is expected to be retained. However, shifts in λmax and/or changes in signal intensity are anticipated due to the deuterium isotope effect on the phenyl chromophore. innovareacademics.inmattkundrat.eu

Applications of D 2 Phenylglycine D5 in Mechanistic Organic and Bioorganic Chemistry

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org By comparing the reaction rate of a substrate containing deuterium (B1214612) (k_D) with that of its non-deuterated counterpart (k_H), valuable information about the rate-determining step and the nature of bond-breaking and bond-forming events can be obtained. wikipedia.org D-(-)-2-Phenylglycine-d5 is instrumental in these studies, particularly for reactions involving the phenylglycine scaffold.

Primary and Secondary Deuterium Kinetic Isotope Effects in Phenylglycine-Related Transformations

Primary kinetic isotope effects are observed when a bond to the isotope is broken in the rate-determining step of a reaction. libretexts.org For phenylglycine-related transformations, this often involves the cleavage of the Cα-H bond. A significant primary KIE (typically k_H/k_D > 2) indicates that this bond-breaking event is central to the slowest step of the reaction. wikipedia.org

A key example is the study of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. nih.govd-nb.info Research on DAAO from the yeast Trigonopsis variabilis using D-phenylglycine deuterated at the alpha-carbon ([α-²H]phenylglycine) revealed a primary deuterium isotope effect of approximately 6 on the flavin reduction step (k₂). nih.govuni-konstanz.decapes.gov.br This large value provides strong evidence that the abstraction of the α-hydrogen is the rate-limiting event in this part of the catalytic cycle. nih.gov

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org While this compound has deuterium on the phenyl ring rather than the alpha-carbon, its use can reveal secondary KIEs. These effects are typically smaller (k_H/k_D ≈ 0.8–1.4) and provide insight into changes in hybridization or steric environment at the labeled position during the transition state. wikipedia.org For instance, a change from sp² to sp³ hybridization at a carbon atom adjacent to the reaction center can lead to an inverse secondary KIE (k_H/k_D < 1). wikipedia.org

Kinetic Isotope Effects in the Reaction of D-Amino Acid Oxidase with Phenylglycine
ParameterIsotope Effect (k_H/k_D)Significance
Primary KIE on k₂ ([α-²H]phenylglycine)~6 nih.govd-nb.infoIndicates Cα-H bond cleavage is the rate-limiting step of flavin reduction. nih.gov
Isotope Effect on Turnover (Vmax)~3.9 nih.govSuggests that C-H bond cleavage is partially rate-limiting for the overall catalytic cycle. nih.gov
Solvent Isotope Effect on Vmax~1.6 nih.govImplies the involvement of proton transfer from the solvent in the overall reaction. nih.govd-nb.info
Solvent Isotope Effect on Flavin Reduction~2.8 (for α-¹H) / ~5 (for α-²H) nih.govShows a multiplicative effect with the primary KIE, consistent with a concerted proton and hydride transfer. nih.gov

Solvent Isotope Effects in Biocatalytic and Chemical Processes

Solvent isotope effects (SIEs) are observed when a reaction is performed in a deuterated solvent, such as heavy water (D₂O), instead of the corresponding protiated solvent (H₂O). mdpi.comchem-station.com These effects are used to determine if a proton transfer from the solvent is part of the reaction mechanism, particularly in the rate-determining step. libretexts.orgchem-station.com

Tracing of Biochemical Pathways and Metabolomic Research (Non-Human Systems)

Deuterium-labeled compounds like this compound are invaluable as tracers in metabolomic research and for mapping biochemical pathways in various biological systems. researchgate.netnih.govscbt.com The deuterium atoms act as a "heavy" label, making the molecule distinguishable by mass spectrometry from its naturally occurring, non-labeled counterparts. scbt.com

When introduced into a non-human biological system (e.g., a bacterial culture or a plant model), this compound can be tracked as it is taken up and metabolized. scbt.com By analyzing cell extracts at different time points using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify downstream metabolites that retain the deuterium label. mdpi.com This allows for the unambiguous tracing of the metabolic fate of the phenylglycine skeleton through specific pathways, helping to identify novel enzymes and metabolic routes. scbt.com The distinct isotopic signature provided by the five deuterium atoms enhances detection sensitivity and allows for clear differentiation from the endogenous pool of the metabolite. scbt.com

Probing Enzyme Reaction Mechanisms and Substrate Specificity

Isotopically labeled substrates such as this compound are fundamental tools for probing the active sites and catalytic mechanisms of enzymes. nih.govresearchgate.netacs.org The magnitude of the kinetic isotope effect provides clues about the geometry of the enzyme's active site and the transition state of the reaction. nih.gov

For D-amino acid oxidase, studies with various para-substituted phenylglycines alongside deuterated versions have enabled detailed structure-activity relationship analyses. nih.gov The correlation of reaction rates with electronic and steric parameters of the substituents, combined with KIE data, suggests that the transition state for the dehydrogenation step is structurally similar to the product, with little development of charge. nih.gov This implies a mechanism more akin to hydride transfer rather than a carbanionic intermediate. researchgate.net

Furthermore, such labeled compounds can be used to assess substrate specificity. nih.govresearchgate.net By comparing the kinetic parameters and isotope effects for this compound with other deuterated and non-deuterated amino acids, researchers can map the steric and electronic requirements of an enzyme's active site, revealing how it achieves its specificity for certain substrates. nih.gov

Stereochemical Analysis of Chiral Transformations Utilizing Deuterium Labeling

Deuterium labeling is a powerful technique for investigating the stereochemistry of chemical and enzymatic transformations. nih.govumich.edu The introduction of deuterium can be achieved with high stereoselectivity, and the fate of this label can be monitored to deduce the stereochemical course of a reaction.

For example, in dynamic kinetic resolution (DKR), a racemic mixture is converted into a single, enantiomerically pure product. mdpi.com Using a deuterated reagent like ethanol-d (B32933) in the DKR of racemic azlactones (oxazolones) derived from phenylglycine allows for the synthesis of α-deuterated amino esters with high enantioselectivity and deuterium incorporation. mdpi.com Analyzing the position and stereochemistry of the deuterium in the final product confirms the mechanism of the resolution.

Moreover, determining the enantiomeric purity of chiral compounds like this compound often employs chiral analytical techniques. acs.orgresearchgate.net Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), can be used to create diastereomeric derivatives that are separable by standard chromatography (e.g., HPLC). researchgate.net Alternatively, NMR spectroscopy in the presence of a chiral solvating agent can be used, where the diastereomeric complexes formed between the enantiomers of the analyte and the chiral agent exhibit distinct chemical shifts, allowing for their differentiation and quantification. acs.org The unique spectral properties of the deuterated phenyl ring in this compound can aid in these analyses. scbt.com

D 2 Phenylglycine D5 As a Chiral Building Block and Reagent in Asymmetric Synthesis

Utilization in Stereoselective Alkylation and Acylation Reactions

Research on the use of D-(-)-2-Phenylglycine derivatives as chiral auxiliaries in stereoselective alkylation and acylation reactions is well-documented. These reactions typically involve the temporary incorporation of the chiral phenylglycine moiety into a substrate to direct the stereochemical outcome of a subsequent bond-forming reaction. However, no specific studies or examples detailing the use of D-(-)-2-Phenylglycine-d5 for this purpose have been identified. The primary focus in the literature remains on the non-deuterated form.

Role in Asymmetric Strecker-Type Reactions and Amino Acid Synthesis

The asymmetric Strecker synthesis is a powerful method for the preparation of enantiomerically enriched α-amino acids. Phenylglycine and its derivatives are frequently employed as chiral auxiliaries in this reaction. They form chiral imines or iminiums that are then subjected to nucleophilic addition of cyanide, leading to the formation of diastereomeric α-aminonitriles. Subsequent hydrolysis yields the desired α-amino acids. While numerous studies have explored the scope and mechanism of this reaction with various phenylglycine-based auxiliaries, there is no specific mention or investigation into the use of this compound in this context. The deuteration of the phenyl ring is not expected to significantly alter the steric or electronic properties that govern the diastereoselectivity of the Strecker reaction, which may explain the lack of specific research in this area.

Application in the Synthesis of Optically Active Pharmaceutical Intermediates and Natural Products (Research Scale)

D-(-)-2-Phenylglycine is a crucial building block for the synthesis of several important pharmaceuticals, particularly semi-synthetic β-lactam antibiotics like ampicillin (B1664943) and cephalexin. Its chiral center is incorporated into the final drug molecule. Given this precedent, it is plausible that this compound could be used to synthesize deuterated versions of these or other pharmaceutical intermediates and natural products. Such deuterated compounds are often synthesized to investigate the kinetic isotope effect or to potentially improve the metabolic profile of a drug. Nevertheless, a review of the scientific literature did not reveal any specific instances where this compound has been utilized for the synthesis of optically active pharmaceutical intermediates or natural products on a research scale.

Computational and Theoretical Studies on D 2 Phenylglycine D5

Quantum Chemical Calculations of Isotopic Effects and Reaction Energetics

Quantum chemical calculations are fundamental in quantifying the influence of isotopic substitution on the energetics of chemical reactions. The primary impact of replacing hydrogen with deuterium (B1214612) is the change in mass, which alters the vibrational frequencies of the molecule. This, in turn, affects the zero-point vibrational energy (ZPVE), a key determinant of reaction barriers and equilibrium constants.

The kinetic isotope effect (KIE) and the equilibrium isotope effect (EIE) are two major phenomena studied. The KIE refers to the change in reaction rate upon isotopic substitution, while the EIE describes the effect on the equilibrium constant of a reaction. Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of computational cost and accuracy. nih.gov

Studies on similar systems reveal that deuteration typically leads to stronger bonds involving the isotope, as the lower ZPVE for a C-D bond compared to a C-H bond requires more energy to break. researchgate.net Theoretical frameworks have been developed to predict the abundance of isotopologues at equilibrium, which is dependent on temperature. li-ca.com For D-(-)-2-Phenylglycine-d5, this means that reactions involving the cleavage of a C-D bond on the phenyl ring will have a higher activation energy and thus a slower rate compared to the non-deuterated counterpart.

Quantum dynamics studies on other molecules have shown that deuterium substitution can have a strong influence on tunneling rates in hydrogen transfer reactions. researchgate.net While the phenyl C-D bonds are not typically involved in such transfers, the principle highlights the profound impact of deuteration on quantum phenomena.

Table 1: Predicted Isotopic Effects on Reaction Energetics for Phenylglycine

Parameter Non-Deuterated (H) Deuterated (D) Predicted Change Rationale
Zero-Point Vibrational Energy (ZPVE) Higher Lower Decrease Higher mass of Deuterium lowers vibrational frequency
C-X Bond Dissociation Energy (BDE) Lower Higher Increase Lower ZPVE of C-D bond
Activation Energy (Ea) for C-X Cleavage Lower Higher Increase Higher energy required to break the stronger C-D bond

| Reaction Rate (k) for C-X Cleavage | Faster | Slower | Decrease | Governed by the higher activation energy (Primary KIE > 1) |

This table presents predicted trends based on established principles of kinetic isotope effects. Actual values would require specific DFT calculations for each reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of molecules over time. cresset-group.com For this compound, MD simulations can elucidate its conformational landscape and how it interacts with its environment, such as solvent molecules or biological receptors. cresset-group.comnih.gov These simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule folds, flexes, and moves. mdpi.com

Theoretical studies on the parent molecule, α-phenylglycine, have identified several stable conformers based on the nature of intramolecular hydrogen bonds. researchgate.net These are broadly classified into types stabilized by N-H···O=C, O-H···N, or N-H···O-H interactions. researchgate.net MD simulations of this compound would explore the energy landscape connecting these conformers, calculating the free energy differences between them and the time scales of their interconversion. While deuteration of the phenyl ring does not directly affect the groups involved in these primary hydrogen bonds, subtle electronic effects and changes in van der Waals interactions could slightly alter the populations of these conformers.

In the context of drug design or enzyme engineering, MD simulations are used to understand how a ligand like D-phenylglycine binds to a protein's active site. acs.org Simulations can reveal stable binding poses, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of water molecules in mediating the interaction. cresset-group.comacs.org For this compound, these simulations would be crucial for assessing whether the isotopic substitution alters the binding affinity or orientation within a receptor, which could have implications for its biological activity.

Table 2: Major Conformer Types of Phenylglycine for MD Simulation

Conformer Type Dominant Intramolecular Interaction Key Dihedral Angles Predicted Stability
Type I N-H···O=C hydrogen bond ψ (N-Cα-C-O), φ (C-N-Cα-C) High
Type II O-H···N hydrogen bond τ (O-C-Cα-N) High
Type III N-H···O-H hydrogen bond Varies Moderate

| Type IV | C=O···H-C contact | Varies | Lower |

This table is based on theoretical conformers identified for α-phenylglycine, which serve as the basis for conformational analysis in MD simulations. researchgate.net

Prediction of Spectroscopic Parameters Affected by Deuteration

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure verification and analysis. Deuteration at the phenyl ring of this compound is expected to have a noticeable effect on its NMR, IR, and Raman spectra.

Quantum chemical calculations, particularly DFT, can accurately predict these changes. mdpi.com In NMR spectroscopy, the replacement of ¹H with ²H (deuterium) primarily removes signals from the ¹H spectrum. More subtly, it causes small shifts in the chemical shifts of nearby nuclei, such as ¹³C, known as deuterium isotope effects. mdpi.com These effects can be calculated by modeling the nuclear shieldings and are sensitive to changes in molecular geometry and vibrational averaging caused by the heavier isotope. mdpi.com

In vibrational spectroscopy (IR and Raman), the effect is more dramatic. The C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations due to the increased mass of deuterium. DFT calculations can predict these new vibrational frequencies and their intensities with high accuracy, aiding in the interpretation of experimental spectra and confirming the location of the deuterium labels.

Table 4: Predicted Deuterium Isotope Effects on ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) (Non-deuterated) Predicted Isotope Shift (Δδ, ppm) upon Deuteration Rationale
C-ipso (C attached to Cα) ~138 -0.1 to -0.3 One-bond isotope effect
C-ortho ~129 -0.2 to -0.4 Two-bond isotope effect
C-meta ~129.5 -0.05 to -0.1 Three-bond isotope effect
C-para ~128 -0.01 to -0.05 Four-bond isotope effect
~58 < -0.01 Negligible effect due to distance

| C=O | ~175 | < -0.01 | Negligible effect due to distance |

This table presents representative values for predicted isotope effects on ¹³C NMR shifts based on principles described in the literature. mdpi.com Negative values indicate an upfield shift. Actual values require specific GIAO/DFT calculations.

Advanced Analytical Methodologies for D 2 Phenylglycine D5 Quantification and Purity Analysis in Research Contexts

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric excess (ee) of chiral compounds like D-(-)-2-Phenylglycine-d5. heraldopenaccess.us This technique separates the d- and l-enantiomers, allowing for their individual quantification and the subsequent calculation of enantiomeric purity. researchgate.nethplc.eu

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Various types of CSPs are available, and the selection depends on the specific characteristics of the analyte. For phenylglycine and its derivatives, polysaccharide-based and macrocyclic glycopeptide antibiotic-based CSPs have proven effective. scielo.brresearchgate.net

A study demonstrated the successful separation of phenylglycine enantiomers using a teicoplanin-based chiral stationary phase. researchgate.net The method development process involves optimizing the mobile phase composition, which often consists of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, to achieve baseline separation of the enantiomers. scielo.brresearchgate.net The detection is commonly performed using a UV detector, as the phenyl group in phenylglycine provides a suitable chromophore. researchgate.net In a study on the chiral conversion of phenylglycine, HPLC with diode-array detection (DAD) was used, allowing for the continuous monitoring of the UV spectra of the separated enantiomers. oup.com

The enantiomeric excess is a critical quality attribute, and its accurate determination is vital. A variety of methods are available for this purpose, with chromatography being a prominent choice. heraldopenaccess.us In the absence of pure enantiomeric standards, the combination of chiral HPLC with mass spectrometry (MS) and circular dichroism (CD) detectors can be employed for the determination of enantiomeric excess. heraldopenaccess.us

Interactive Table: Chiral HPLC Methods for Phenylglycine Enantiomers

ParameterMethod 1Method 2Method 3
Column Chirobiotic T (Teicoplanin)CHIRALPAK AD-RHODS column coated with chiral crown ether
Mobile Phase 7.7 mmol L-1 TEAA buffer (pH 4.5)Water-isopropanol-acetonitrile (40:50:10, v/v/v)Methanol/Water
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection UV-VisibleUV (312 nm)UV
Reference scielo.br science.gov researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance and Tracer Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing deuterated compounds like this compound, offering high sensitivity and the ability to determine isotopic abundance. glpbio.com This is particularly crucial for its use in tracer studies in metabolic research, where tracking the fate of the labeled molecule is the primary objective. cambridge.orgscbt.com

For GC-MS analysis, non-volatile amino acids like phenylglycine must first be converted into volatile derivatives. nih.gov A common derivatization method involves a two-step process: esterification followed by acylation. nih.gov For instance, the amino acid can be converted to its methyl ester and then to its pentafluoropropionyl (PFP) derivative. nih.gov

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). google.com The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for the determination of the degree of deuterium (B1214612) incorporation. rsc.org

In the context of this compound, GC-MS analysis can precisely quantify the percentage of molecules that contain five deuterium atoms, as well as identify any partially deuterated or non-deuterated species. rsc.org This information is vital for ensuring the quality of the labeled compound and for the accurate interpretation of data from tracer studies. cambridge.org The use of deuterated internal standards in GC-MS analysis helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. clearsynth.comnih.gov

Interactive Table: GC-MS Derivatization and Analysis of Amino Acids

ParameterMethod 1Method 2
Derivatization Reagents N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide + 1% tert-Butyldimethylchlorosilane2 M HCl in methanol (for esterification), Pentafluoropropionic anhydride (B1165640) (for acylation)
Ionization Mode Electron Impact (EI)Positive Chemical Ionization (PCI)
Application Isotopomer balancing for metabolic flux analysisQuantitative analysis of amino acids in biological samples
Reference researchgate.net nih.govacs.org

Development of Robust Analytical Protocols for Research Applications in Complex Matrices

The development of robust analytical protocols is essential for the reliable quantification and analysis of this compound, especially within complex biological matrices such as plasma or tissue extracts. seqens.comsterlingpharmasolutions.com A robust method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. chromatographytoday.com

The principles of Quality by Design (QbD) are increasingly being applied to the development of analytical methods to ensure they are robust and fit for purpose. seqens.comresearchgate.net This approach involves a systematic process of method development that begins with defining the analytical target profile (ATP), which outlines the requirements of the method. researchgate.net

For methods intended for complex matrices, sample preparation is a critical step to remove interfering substances. nih.gov Techniques such as protein precipitation are commonly used for plasma samples. nih.govmdpi.com The use of an internal standard, ideally a stable isotope-labeled version of the analyte like this compound itself, is crucial for compensating for matrix effects and variations during sample processing and analysis. clearsynth.commdpi.com

Method validation is a key component of developing a robust protocol. clearsynth.com This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. sterlingpharmasolutions.com Robustness testing involves intentionally varying method parameters such as mobile phase composition, pH, and temperature to assess the method's reliability. sterlingpharmasolutions.comchromatographytoday.com

The ultimate goal is to develop a well-understood and controlled analytical method that consistently delivers accurate and reliable results, which is fundamental for the successful application of this compound in research. seqens.comsterlingpharmasolutions.com

Future Directions and Emerging Research Avenues for Deuterated Phenylglycine Derivatives

Integration with Advanced Catalytic Systems for Deuteration

The synthesis of selectively deuterated molecules like D-(-)-2-Phenylglycine-d5 heavily relies on the efficiency and precision of catalytic systems. Future research is focused on integrating these compounds with next-generation catalysts to refine and expand deuteration capabilities.

A primary area of development is the use of transition metal catalysts, such as palladium and iron, for C-H bond activation. mdpi.comnih.govnih.gov Palladium-catalyzed C-H activation has been shown to be effective for the ortho-functionalization of phenylalanine derivatives, a process that can be adapted for selective deuteration. nih.govacs.org Future work will likely explore more efficient and selective palladium catalysts, potentially using novel ligands to direct the deuteration to specific positions on the phenyl ring of phenylglycine. mdpi.comnih.gov Recent advancements have demonstrated that nanostructured iron catalysts, derived from biomass, can facilitate the deuteration of arenes and heteroarenes with high selectivity using D₂O. nih.gov Applying these cost-effective and sustainable iron-based systems to the synthesis of deuterated phenylglycine derivatives presents a promising research direction.

Biocatalysis offers another powerful avenue for selective deuteration. nih.gov Enzymes such as aminotransferases, synthases, and racemases can operate under mild conditions with high stereoselectivity. nih.govacs.org For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can reversibly deprotonate α-amino acids, enabling deuterium (B1214612) incorporation from D₂O at the α-position. nih.gov Research into dual-protein catalytic systems, where an aminotransferase pairs with a partner protein, has shown the potential for achieving both Cα and Cβ H/D exchange, offering more complex deuteration patterns. acs.org The discovery and engineering of novel enzymes with tailored substrate specificity for phenylglycine and its derivatives will be crucial for producing specifically labeled isotopologues for advanced applications.

Catalyst TypePotential Application for Phenylglycine DeuterationKey Research Focus
Palladium Complexes Regioselective deuteration of the aromatic ring (ortho-position). mdpi.comnih.govDevelopment of new directing groups and ligands for enhanced selectivity and efficiency. researchgate.netresearchgate.net
Heterogeneous Iron Catalysts Cost-effective and scalable deuteration of the phenyl ring using D₂O. nih.govOptimization of catalyst preparation from biomass and expansion of substrate scope.
Biocatalysts (e.g., SxtA AONS, Aminotransferases) Stereoselective α-deuteration and potential for multi-site labeling. nih.govacs.orgEnzyme discovery, protein engineering for novel reactivity, and process optimization. researchgate.netresearchgate.net

Novel Applications in Materials Science and Polymer Chemistry Research

The unique physical properties of deuterated compounds are increasingly being exploited in materials science and polymer chemistry. unam.mx The substitution of protium (B1232500) with deuterium alters the vibrational modes of molecules and, because deuterium has a different neutron scattering length than hydrogen, it provides a powerful tool for structural analysis using neutron scattering techniques. unam.mxsine2020.eu

In polymer science, deuterated monomers are essential for studying polymer chain conformation, dynamics, and interactions in blends and composites. sine2020.eufz-juelich.de Deuterated phenylglycine derivatives could be incorporated as building blocks into novel polymers. For example, they could be used to synthesize deuterated polyamides or other polymers where the phenylglycine moiety imparts specific properties like rigidity or thermal stability. Using neutron scattering, researchers could then precisely probe the spatial arrangement and mobility of these specific segments within the larger polymer matrix. sine2020.eu This is particularly valuable for understanding structure-property relationships in high-performance plastics and advanced functional materials. unam.mx

Future research will likely focus on synthesizing novel deuterated polymers containing this compound or similar labeled monomers. sine2020.eu These materials could be used to investigate phenomena such as:

The interface structure in polymer blends and nanocomposites.

The dynamics of polymer chains under stress or in response to temperature changes.

The self-assembly of block copolymers into ordered nanostructures.

The development of "green polymers" from renewable sources is another area where deuterated building blocks could play a role, for instance, in studying the structure and degradation of biodegradable plastics. sine2020.eu

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Advanced Analytical Science

The true potential of this compound and its derivatives is realized at the intersection of multiple scientific fields. scientific.netresearchgate.net These labeled compounds are invaluable tools for elucidating complex biological processes and are synergistic with advanced analytical techniques. unam.mxclearsynth.com

In biomedical and pharmaceutical research, deuterated compounds are used to study drug metabolism. clearsynth.com The kinetic isotope effect, where the heavier deuterium atom can slow down metabolic processes, is a key principle. nih.gov This allows researchers to create more stable drug candidates and to trace metabolic pathways with high precision. nih.govclearsynth.com Deuterated amino acids, including phenylglycine derivatives, can be incorporated into peptides and proteins to serve as internal standards for quantitative proteomics or to study protein turnover and dynamics in living organisms. nih.govresearchgate.net

Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to the application of deuterated compounds. nih.govscbt.com In NMR, selective deuteration simplifies complex spectra, allowing for the detailed structural analysis of large proteins and the study of protein-ligand interactions. clearsynth.comnih.gov In mass spectrometry, the known mass shift introduced by deuterium enables precise tracking of molecules in complex biological mixtures, a technique widely used in metabolomics to identify metabolites and reconstruct metabolic networks. scbt.comnih.gov Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS) is another powerful technique that probes protein conformational dynamics by measuring the rate of deuterium uptake from the solvent. nih.gov

Future cross-disciplinary research will likely involve:

Metabolomics: Using this compound and other labeled amino acids to trace the metabolic fate of these compounds in cells and organisms, identifying novel biochemical pathways. nih.govthermofisher.com

Structural Biology: Incorporating deuterated phenylglycine derivatives into proteins to aid in structure determination by NMR and to study protein folding and dynamics. nih.govbiorxiv.org

Drug Discovery: Synthesizing deuterated analogs of drugs containing a phenylglycine moiety to improve their pharmacokinetic profiles or to study their mechanism of action. clearsynth.comnih.gov

This interdisciplinary approach, combining the synthesis of bespoke deuterated molecules with powerful analytical methods, will continue to drive innovation and expand our understanding of complex chemical and biological systems. ontosight.ai

Q & A

Q. What are the optimal synthetic routes for preparing D-(-)-2-Phenylglycine-d5 with high isotopic purity?

The synthesis typically involves deuteration of the precursor compound using deuterated solvents (e.g., D₂O) or deuterium gas under controlled reaction conditions. Key parameters include temperature (20–40°C), pH (adjusted to stabilize intermediates), and reaction time (24–72 hours). Deuterated reagents like NaBD₄ or LiAlD₄ may enhance deuteration efficiency. Post-synthesis purification via recrystallization or HPLC ensures isotopic purity >95% .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS confirms molecular weight (156.193 g/mol) and deuteration level by comparing isotopic peaks. ¹H NMR detects residual protons, while ²H NMR quantifies deuterium incorporation. For structural validation, compare spectral data with non-deuterated analogs .

Q. How can researchers assess the purity of this compound in experimental settings?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity >95% is standard. Isotopic purity is quantified via mass spectrometry by comparing the M+5 (deuterated) peak area to the M+0 (non-deuterated) signal. Contaminants like residual solvents are analyzed via GC-MS .

Advanced Research Questions

Q. How should researchers design metabolic tracing studies using this compound to minimize isotopic dilution effects?

Optimize dosing concentrations based on cell or tissue uptake kinetics. Use time-course sampling to track incorporation into target metabolites (e.g., peptides or antibiotics). Include negative controls (non-deuterated compound) and account for natural isotope abundance in mass spectrometry data analysis. Normalize results to internal standards like ¹³C-labeled amino acids .

Q. What strategies improve sensitivity in detecting this compound via NMR or MS in complex biological matrices?

  • NMR : Use ²H-decoupled ¹H NMR or ¹³C-HSQC to reduce signal overlap. Adjust relaxation delays to account for deuterium’s slower relaxation rates.
  • MS : Employ hydrophilic interaction liquid chromatography (HILIC) for better retention of polar metabolites. Use multiple reaction monitoring (MRM) in tandem MS to enhance specificity .

Q. How can contradictory data on deuterium isotope effects in enzyme kinetics be resolved?

Cross-validate findings using orthogonal methods:

  • Compare kinetic parameters (Km, Vmax) of deuterated vs. non-deuterated substrates.
  • Use stopped-flow spectroscopy to monitor transient enzymatic intermediates.
  • Conduct molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and transition states .

Q. What experimental conditions compromise the stability of this compound, and how are these mitigated?

Degradation occurs under extreme pH (<2 or >10) or prolonged exposure to light. Store at +4°C in amber vials under inert gas (N₂/Ar). For in vitro assays, use buffered solutions (pH 6–8) and avoid oxidizers. Pre-test stability via accelerated aging studies (e.g., 40°C for 72 hours) .

Q. How do researchers design controls for isotope-labeled studies to ensure data robustness?

  • Internal controls : Co-administer ¹³C/¹⁵N-labeled analogs to distinguish biological incorporation from abiotic exchange.
  • Blank matrices : Analyze unlabeled biological samples to identify background signals.
  • Technical replicates : Repeat MS/NMR runs with randomized sample orders to detect instrument drift .

Q. What ethical and safety considerations apply when handling this compound in laboratory settings?

Follow biosafety level 1 (BSL-1) protocols for non-toxic compounds. Dispose of waste via certified hazardous waste services to prevent environmental release of deuterated compounds. Document handling procedures in institutional safety audits. Use fume hoods during synthesis to minimize inhalation risks .

Methodological Resources

  • Synthesis : Optimize deuteration efficiency using deuterated solvents ().
  • Analysis : Cross-validate isotopic purity via HRMS and ²H NMR ().
  • Experimental Design : Address isotopic dilution in metabolic studies with time-course sampling ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.